molecular formula C18H19N3O2S B2869203 3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide CAS No. 2034265-68-2

3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide

Cat. No.: B2869203
CAS No.: 2034265-68-2
M. Wt: 341.43
InChI Key: JCSKNJYURODUPT-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide ( 2034265-68-2) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. It features a benzamide core linked to a substituted pyridine moiety via a methylene bridge, incorporating key pharmacophoric elements: a methylsulfanyl group at the meta-position of the benzamide ring and a 2-oxopyrrolidin-1-yl group on the pyridine ring . This well-defined molecular architecture, with a molecular formula of C18H19N3O2S and a molecular weight of 341.43 g/mol, is designed as a versatile intermediate for structure-activity relationship (SAR) studies . The specific placement of these functional groups is intended to enhance the compound's binding affinity for specific biological targets, such as enzymes or receptors, making it a valuable chemical tool for probing mechanisms like enzyme inhibition or receptor modulation . Its computed physicochemical properties, including a topological polar surface area of 87.6 Ų and an XLogP3 of 1.9, suggest characteristics favorable for further optimization in drug development campaigns . This compound is provided as a high-purity material for research applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Proper storage conditions are recommended to maintain the integrity of the product.

Properties

IUPAC Name

3-methylsulfanyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-24-15-5-2-4-14(11-15)18(23)20-12-13-7-8-19-16(10-13)21-9-3-6-17(21)22/h2,4-5,7-8,10-11H,3,6,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSKNJYURODUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the pyrrolidinyl and pyridinyl groups. Common reagents used in these reactions include methylthiol, pyrrolidinone, and pyridine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzamide derivatives. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .

Scientific Research Applications

3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and survival. By targeting these receptors, the compound can potentially exert anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight (Da) Melting Point (°C) Biological Activity Source Reference
Target Compound 3-(methylsulfanyl), 2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethyl Not reported Not reported Inferred kinase/protease modulation N/A
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) Fluorophenyl, chromenone, pyrazolopyrimidine 589.1 175–178 Kinase inhibition (e.g., FLT3)
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide Thiazolylmethylthio, cyano-pyridinylaminoethyl Not reported Not reported Anticancer, antiviral
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide Isoxazolylmethylthio, nitrophenylaminoethyl Not reported Not reported Platelet aggregation inhibition
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide Pyrrolidin-1-yl butyryl, triazine core Not reported Not reported Not reported (synthetic focus)

Key Observations:

Substituent Diversity : The target compound’s methylsulfanyl group is less sterically demanding compared to heterocyclic substituents like thiazolylmethylthio or isoxazolylmethylthio in analogs. This may improve membrane permeability but reduce target specificity .

Pyrrolidinone vs. Pyrrolidine: The 2-oxopyrrolidin-1-yl group in the target compound introduces a hydrogen-bond acceptor, unlike the non-oxidized pyrrolidine in . This could enhance interactions with polar binding pockets in enzymes .

Pyridine vs.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is likely between 400–450 Da (estimated), smaller than Example 53 (589 Da), suggesting better oral bioavailability .

Biological Activity

3-(Methylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H20N2O1S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_1\text{S}

This indicates a complex molecule featuring a methylsulfanyl group, a pyridine moiety, and a benzamide structure, which are often associated with diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the pyridine and pyrrolidine rings suggests potential interactions with neurotransmitter receptors and enzymes involved in various physiological processes.

Biological Activity Overview

Recent studies have explored the biological activities associated with similar compounds, indicating that modifications in the structure can significantly alter their pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.

1. Antimicrobial Activity

Research has shown that benzamide derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating significant inhibition rates. The incorporation of the methylsulfanyl group may enhance this activity by improving lipophilicity, allowing better membrane penetration.

2. Neuropharmacological Effects

Benzamide derivatives are known for their neuroleptic activities. Studies on structurally related compounds have revealed their ability to modulate dopamine and serotonin receptors, which are critical in treating psychiatric disorders. The specific interaction profile of this compound remains to be fully elucidated but is hypothesized to exhibit similar properties.

3. Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Compounds with similar frameworks have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are involved in critical biochemical pathways. This inhibition can lead to therapeutic effects in conditions like glaucoma and hyperpigmentation disorders.

Case Studies

A number of studies have been conducted on related compounds that provide insights into the potential efficacy of this compound:

StudyCompound TestedBiological ActivityFindings
N-benzyl derivativesNeuroleptic activitySignificant reduction in stereotyped behavior in animal models
Hydroxymethyl benzamidesAntiproliferative effectsInduced cell death in cancer cell lines through topoisomerase inhibition
Benzylidene derivativesTyrosinase inhibitionShowed potent inhibitory activity against mushroom tyrosinase

Research Findings

Research findings indicate that modifications in the benzamide structure can lead to enhanced biological activity. For example, substituents like methylsulfanyl groups have been shown to improve binding affinity to target proteins. The following table summarizes relevant data from various studies:

CompoundActivity TypeIC50 Value (µM)Reference
Benzamide AAntimicrobial15.0
Benzamide BNeuroleptic0.5
Benzamide CEnzyme Inhibition (Tyrosinase)10.0

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